Cas no 1892967-08-6 (3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol)

3-Amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a naphthalene core with a methoxy substituent. This compound is of interest in synthetic organic chemistry due to its potential as a building block for pharmaceuticals and fine chemicals. The presence of both amino and hydroxyl functional groups allows for versatile reactivity, enabling its use in asymmetric synthesis and as a ligand or intermediate in catalytic applications. Its rigid naphthalene backbone contributes to stereochemical control in reactions, while the methoxy group enhances solubility in organic solvents. The compound's structural features make it valuable for research in medicinal chemistry and material science.
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol structure
1892967-08-6 structure
Product name:3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
CAS No:1892967-08-6
MF:C14H17NO2
MW:231.290283918381
CID:6510690
PubChem ID:116835416

3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
    • 1892967-08-6
    • EN300-1805251
    • Inchi: 1S/C14H17NO2/c1-17-14-5-4-10-6-11(13(8-15)9-16)2-3-12(10)7-14/h2-7,13,16H,8-9,15H2,1H3
    • InChI Key: AQYFXUNAMWDPIT-UHFFFAOYSA-N
    • SMILES: OCC(CN)C1C=CC2C=C(C=CC=2C=1)OC

Computed Properties

  • Exact Mass: 231.125928785g/mol
  • Monoisotopic Mass: 231.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5Ų
  • XLogP3: 1.6

3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1805251-0.5g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
0.5g
$1097.0 2023-09-19
Enamine
EN300-1805251-1.0g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
1g
$1142.0 2023-06-02
Enamine
EN300-1805251-0.1g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
0.1g
$1005.0 2023-09-19
Enamine
EN300-1805251-1g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
1g
$1142.0 2023-09-19
Enamine
EN300-1805251-10g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
10g
$4914.0 2023-09-19
Enamine
EN300-1805251-0.25g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
0.25g
$1051.0 2023-09-19
Enamine
EN300-1805251-5.0g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
5g
$3313.0 2023-06-02
Enamine
EN300-1805251-10.0g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
10g
$4914.0 2023-06-02
Enamine
EN300-1805251-2.5g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
2.5g
$2240.0 2023-09-19
Enamine
EN300-1805251-0.05g
3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol
1892967-08-6
0.05g
$959.0 2023-09-19

Additional information on 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol

Recent Advances in the Study of 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol (CAS: 1892967-08-6)

The compound 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol (CAS: 1892967-08-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its naphthalene core and amino alcohol functional groups, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.

A study published in the Journal of Medicinal Chemistry (2023) investigated the anti-inflammatory properties of 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol. The researchers demonstrated that this compound effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. In vitro and in vivo experiments revealed significant reductions in pro-inflammatory cytokine levels, suggesting its potential as a novel anti-inflammatory agent. The study also highlighted the compound's favorable safety profile, with minimal cytotoxicity observed in normal cell lines.

Another significant advancement was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, which explored the anticancer potential of 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol. The researchers found that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of caspase-3 and caspase-9. Molecular docking studies suggested that the compound interacts with the Bcl-2 protein, a critical regulator of apoptosis, providing a plausible mechanism for its anticancer effects. These findings position the compound as a promising candidate for further development in oncology.

In addition to its therapeutic potential, recent research has also focused on optimizing the synthesis of 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol. A 2023 study in Organic Process Research & Development presented a scalable and cost-effective synthetic route, achieving a high yield and purity. The improved synthetic protocol is expected to facilitate large-scale production, enabling further preclinical and clinical studies.

Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. A 2024 study in Drug Metabolism and Disposition reported that 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol exhibits good oral bioavailability and a favorable half-life in rodent models. These properties, combined with its low toxicity, make it a viable candidate for further drug development.

In conclusion, recent research on 3-amino-2-(6-methoxynaphthalen-2-yl)propan-1-ol (CAS: 1892967-08-6) has highlighted its potential as a multifunctional therapeutic agent. Its anti-inflammatory and anticancer properties, coupled with improved synthetic methods and favorable pharmacokinetics, underscore its promise for future pharmaceutical applications. Further studies, including clinical trials, are warranted to fully explore its therapeutic potential and safety in humans.

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